Dyrk1A-IN-4: A Potent and Orally Bioavailable Inhibitor of DYRK1A Kinase
Dyrk1A-IN-4: A Potent and Orally Bioavailable Inhibitor of DYRK1A Kinase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dyrk1A-IN-4 is a potent, selective, and orally active small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). With nanomolar efficacy against DYRK1A and its close homolog DYRK2, Dyrk1A-IN-4 has emerged as a valuable chemical probe for investigating the physiological and pathological roles of DYRK1A. This document provides a comprehensive technical overview of Dyrk1A-IN-4, including its chemical properties, mechanism of action, key pharmacological data, and relevant experimental methodologies. The information presented is intended to support researchers in the fields of neurodegenerative diseases, oncology, and developmental biology where DYRK1A is a key therapeutic target.
Chemical and Physical Properties
Dyrk1A-IN-4 is a small molecule with the chemical formula C₁₄H₁₃F₃N₆. Its structure is characterized by a central pyrazolo[1,5-a]pyrimidine scaffold.
| Property | Value |
| Molecular Formula | C₁₄H₁₃F₃N₆ |
| Molecular Weight | 322.29 g/mol |
| CAS Number | 2091883-59-7 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Biological Activity
Dyrk1A-IN-4 functions as an ATP-competitive inhibitor of DYRK1A. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. This inhibition of DYRK1A's catalytic activity underlies its biological effects.
In Vitro Kinase Inhibition
Dyrk1A-IN-4 demonstrates high potency against DYRK1A and DYRK2 kinases.
| Target | IC₅₀ (nM) | Source |
| DYRK1A | 2 | [1][2] |
| DYRK2 | 6 | [1][2] |
Cellular Activity
The inhibitory activity of Dyrk1A-IN-4 has been confirmed in cellular models. It effectively inhibits the autophosphorylation of DYRK1A at serine 520 in U2OS cells.[1] Furthermore, it has shown anti-proliferative effects in various cancer cell lines.[1]
| Cellular Assay | Cell Line | IC₅₀ (nM) | Source |
| DYRK1A pSer520 Autophosphorylation | U2OS | 28 | [1] |
| 3D Tumor Sphere Model | A2780 (Ovarian Adenocarcinoma) | 13 | [1] |
| SK-N-MC (Neuroblastoma) | 31 | [1] | |
| C-33A (Cervical Squamous Cell Carcinoma) | 21 | [1] |
In Vivo Efficacy
The oral bioavailability and in vivo activity of Dyrk1A-IN-4 have been demonstrated in a mouse xenograft model using RS4;11 cells. A single oral dose of 6.25 mg/kg resulted in a significant and sustained reduction of phosphorylated DYRK1A levels in the tumor tissue.[1]
DYRK1A Signaling Pathway and Therapeutic Rationale
DYRK1A is a crucial kinase involved in a multitude of cellular processes, including cell proliferation, differentiation, and neuronal development. Its overexpression is implicated in the pathology of Down syndrome and Alzheimer's disease, while its dysregulation is also linked to various cancers. By inhibiting DYRK1A, Dyrk1A-IN-4 can modulate these pathological processes.
Experimental Protocols
While the primary publication detailing the specific experimental procedures for Dyrk1A-IN-4 is not publicly available, this section outlines generalized protocols for the types of assays typically used to characterize such inhibitors.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
Materials:
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Recombinant human DYRK1A enzyme
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Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
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Peptide substrate (e.g., a synthetic peptide with a DYRK1A consensus sequence)
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ATP
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Dyrk1A-IN-4 (or other test compounds)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
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384-well plates
Procedure:
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Prepare serial dilutions of Dyrk1A-IN-4 in DMSO.
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Add the diluted compounds to the wells of a 384-well plate.
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Add the DYRK1A enzyme and peptide substrate solution to the wells.
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Incubate at room temperature for a specified period (e.g., 30 minutes).
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Initiate the kinase reaction by adding ATP.
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Incubate at room temperature for a specified period (e.g., 1 hour).
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Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) using a suitable detection method.
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Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Cellular DYRK1A Autophosphorylation Assay (Generalized Protocol)
This assay assesses the ability of a compound to inhibit DYRK1A activity within a cellular context by measuring the phosphorylation status of a specific autophosphorylation site.
Materials:
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U2OS cell line
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Cell culture medium and supplements
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Dyrk1A-IN-4
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Lysis buffer
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Primary antibodies (anti-p-DYRK1A Ser520, anti-DYRK1A)
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Secondary antibody (HRP-conjugated)
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Chemiluminescent substrate
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Western blotting equipment
Procedure:
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Seed U2OS cells in culture plates and allow them to adhere overnight.
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Treat the cells with a range of concentrations of Dyrk1A-IN-4 for a specified time (e.g., 2 hours).
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Wash the cells with PBS and lyse them to extract total protein.
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Determine protein concentration using a standard method (e.g., BCA assay).
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Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane and incubate with the primary antibody against p-DYRK1A (Ser520).
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Wash and incubate with the HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate.
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Strip the membrane and re-probe with an antibody against total DYRK1A as a loading control.
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Quantify the band intensities and normalize the p-DYRK1A signal to the total DYRK1A signal.
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Calculate the IC₅₀ value from the dose-response curve.
In Vivo Xenograft Study (Generalized Protocol)
This type of study evaluates the anti-tumor efficacy of a compound in a living animal model.
Materials:
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Immunocompromised mice (e.g., NOD-SCID)
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RS4;11 human leukemia cell line
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Dyrk1A-IN-4
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Vehicle for oral administration
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Calipers for tumor measurement
Procedure:
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Inject RS4;11 cells subcutaneously into the flank of the mice.
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Monitor tumor growth until the tumors reach a specified size.
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Randomize the mice into treatment and vehicle control groups.
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Administer Dyrk1A-IN-4 orally at the desired dose (e.g., 6.25 mg/kg) or vehicle to the respective groups.
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At specified time points post-treatment, euthanize a subset of mice and excise the tumors.
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Prepare tumor lysates and analyze the levels of phosphorylated and total DYRK1A by Western blotting to assess target engagement.
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For efficacy studies, continue treatment for a defined period and monitor tumor volume and body weight.
Conclusion
Dyrk1A-IN-4 is a highly potent and orally bioavailable inhibitor of DYRK1A kinase. Its well-characterized in vitro and cellular activities, coupled with demonstrated in vivo target engagement, make it an indispensable tool for investigating the complex biology of DYRK1A. This technical guide provides a summary of the key data and general methodologies associated with Dyrk1A-IN-4, serving as a valuable resource for researchers aiming to explore the therapeutic potential of DYRK1A inhibition in various disease contexts. Further investigation into its detailed pharmacological and toxicological profiles will be crucial for its potential clinical translation.
